molecular formula C12H18N2O B6985627 N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-spiro[2.2]pentan-2-ylmethanamine

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-spiro[2.2]pentan-2-ylmethanamine

Cat. No.: B6985627
M. Wt: 206.28 g/mol
InChI Key: RSWIFBQBIRBBNN-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-spiro[22]pentan-2-ylmethanamine is a synthetic organic compound with a unique structure that combines a spirocyclic system with an oxazole ring

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-spiro[2.2]pentan-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-5-11(13-15-9)8-14(2)7-10-6-12(10)3-4-12/h5,10H,3-4,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWIFBQBIRBBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)CC2CC23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-spiro[2.2]pentan-2-ylmethanamine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.

    Spirocyclic System Construction: The spirocyclic system can be constructed by a [2+2] cycloaddition reaction between an alkene and a carbene precursor.

    N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-spiro[2.2]pentan-2-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring or spirocyclic system is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Compounds with substituted oxazole or spirocyclic systems.

Scientific Research Applications

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-spiro[2.2]pentan-2-ylmethanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe for studying biological processes and interactions at the molecular level.

    Industrial Applications: It can be employed in the development of new catalysts or as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-spiro[2.2]pentan-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-spiro[2.2]pentan-2-ylmethanamine
  • This compound derivatives
  • Other spirocyclic oxazole compounds

Uniqueness

This compound is unique due to its combination of a spirocyclic system and an oxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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